4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine
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Overview
Description
4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine is an organic compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.77 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 5-chloro-2-ethoxyphenylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine can be compared with other similar compounds such as:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar sulfonyl group but differs in the presence of a methoxy group instead of an ethoxy group.
4-(4-Chloro-2-ethoxyphenyl)sulfonylmorpholine: This is a positional isomer with the chloro group at the 4-position instead of the 5-position.
Properties
IUPAC Name |
4-(5-chloro-2-ethoxyphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-2-18-11-4-3-10(13)9-12(11)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLFEPLNPXDXTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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